![molecular formula C10H14N2O2S B2490529 2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 91761-17-0](/img/structure/B2490529.png)
2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-[(3-Aminophenyl)methyl]-1lambda^6,2-thiazolidine-1,1-dione" is a derivative within the thiazolidine-2,4-dione family, which is noted for its relevance in medicinal chemistry due to its broad biological activities. The structure and activity relationship (SAR) studies around thiazolidine-2,4-diones have been a topic of interest for developing potential inhibitors targeting various biochemical pathways.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation reactions, where different substituents on the phenyl ring influence the functional activity of the compound. For example, shifting ethoxy substitution from the 4- to the 2-position on the phenyl ring has been found to significantly improve the functional activities, such as inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is critical in determining their biological activity. Regio-controlled nucleophilic attack and the subsequent one-pot synthesis techniques have been explored to achieve specific molecular structures, which are essential for their biological activities (Brouillette et al., 2009).
Chemical Reactions and Properties
Thiazolidine-2,4-dione derivatives undergo various chemical reactions, including nucleophilic attacks leading to the formation of novel compounds. Their reaction with isothiocyanates, for instance, yields novel spiro-linked compounds demonstrating the versatility and reactivity of this scaffold (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of thiazolidine-2,4-dione derivatives, such as solubility and crystalline structure, are crucial for their biological efficacy. X-ray crystallography studies provide insights into their non-planar conformation, which plays a role in their interaction with biological targets (Aydın et al., 2013).
Chemical Properties Analysis
The chemical properties of thiazolidine-2,4-dione derivatives, including their reactivity and stability, are influenced by their structural features. Studies have shown that the presence of specific substituents can significantly affect their antimicrobial and anticancer activities, highlighting the importance of molecular design in developing effective compounds (Asati & Bharti, 2018).
科学的研究の応用
Anticancer and Antimicrobial Potential
- ERK1/2 Inhibitors for Cancer Therapy : A study found that analogs of thiazolidinedione derivatives, which share a similar structural motif to "2-[(3-Aminophenyl)methyl]-1lambda^6,2-thiazolidine-1,1-dione," were synthesized and biologically characterized to inhibit cell proliferation and induce apoptosis in human leukemia cells, suggesting their potential as ERK1/2 substrate-specific inhibitors (Li et al., 2009).
- Antimicrobial and Antiproliferative Agents : Research involving thiazolidine-2,4-dione molecules has shown that they possess promising antimicrobial and anticancer properties, indicated by molecular docking studies targeting specific proteins associated with microbial infections and cancer cell proliferation (Kumar et al., 2022).
Metabolic Disorder Management
- Hypoglycemic and Hypolipidemic Activities : Some derivatives of thiazolidine-2,4-dione have been found to possess significant hypoglycemic and hypolipidemic activities, which could be beneficial in managing conditions like diabetes and obesity. The acidic thiazolidine-2, 4-dione ring was essential for these activities, indicating a potential pathway for developing new therapeutic agents for metabolic disorders (Sohda et al., 1982).
Signal Pathway Inhibition
- Dual Inhibitor of Raf/MEK/ERK and PI3K/Akt Pathways : A derivative was identified as a dual inhibitor, indicating its potential to serve as a lead compound for developing novel dual signaling pathway inhibitors. This could have implications in treating cancers that are resistant to single pathway inhibition (Li et al., 2010).
Synthesis and Characterization
- Novel Derivative Synthesis : The synthesis of novel thiazolidine-2,4-dione derivatives has been reported, involving cost-effective approaches. These compounds are characterized for their potential as drug-like small molecules, indicating the versatility of thiazolidine-2,4-dione in medicinal chemistry (Holota et al., 2022).
特性
IUPAC Name |
3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-10-4-1-3-9(7-10)8-12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLFIXCDPMDGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)
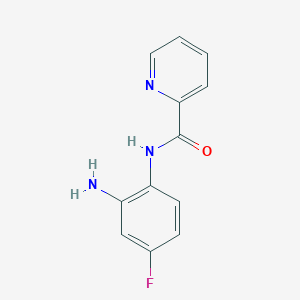
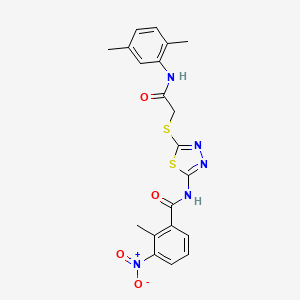
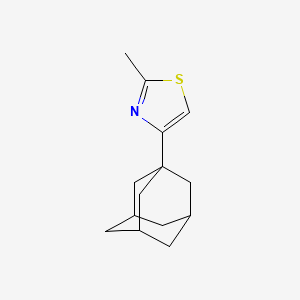
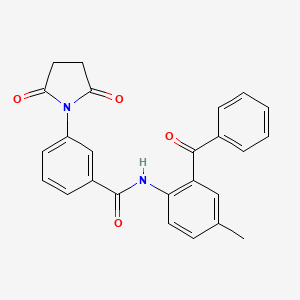

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
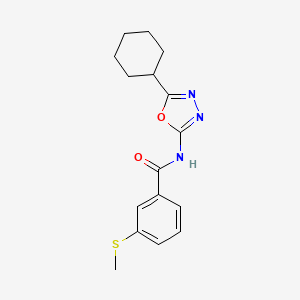
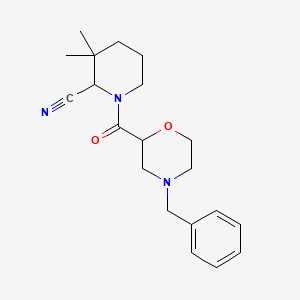
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)
